![molecular formula C14H6F12O4 B12084308 Di[hexafluoroisopropyl]terephthalate](/img/structure/B12084308.png)
Di[hexafluoroisopropyl]terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(hexafluoroisopropyl)terephthalate is a chemical compound with the molecular formula C14H6F12O4 and a molecular weight of 466.18 g/mol . It is known for its unique properties due to the presence of hexafluoroisopropyl groups, which impart significant fluorine content to the molecule. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(hexafluoroisopropyl)terephthalate typically involves the esterification of terephthalic acid with hexafluoroisopropanol. One common method is the oxidative esterification of aldehydes using sodium persulfate and a catalytic quantity of a nitroxide . This method is applicable to aromatic, heteroaromatic, and aliphatic aldehydes.
Industrial Production Methods
In industrial settings, the production of bis(hexafluoroisopropyl)terephthalate may involve large-scale esterification processes using terephthalic acid and hexafluoroisopropanol under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(hexafluoroisopropyl)terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The hexafluoroisopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of bis(hexafluoroisopropyl)terephthalate include oxidizing agents like sodium persulfate, reducing agents, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of bis(hexafluoroisopropyl)terephthalate depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Bis(hexafluoroisopropyl)terephthalate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique properties make it useful in biochemical studies and as a potential probe in biological systems.
Mechanism of Action
The mechanism of action of bis(hexafluoroisopropyl)terephthalate involves its interaction with molecular targets through its functional groups. The hexafluoroisopropyl groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to bis(hexafluoroisopropyl)terephthalate include:
- Bis(2-hydroxyethyl)terephthalate
- Bis(2-ethylhexyl)terephthalate
- Dimethyl terephthalate
Uniqueness
Bis(hexafluoroisopropyl)terephthalate is unique due to the presence of hexafluoroisopropyl groups, which impart significant fluorine content and unique properties such as increased stability and reactivity compared to other terephthalate derivatives .
Properties
Molecular Formula |
C14H6F12O4 |
|---|---|
Molecular Weight |
466.17 g/mol |
IUPAC Name |
bis(1,1,1,3,3,3-hexafluoropropan-2-yl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H6F12O4/c15-11(16,17)9(12(18,19)20)29-7(27)5-1-2-6(4-3-5)8(28)30-10(13(21,22)23)14(24,25)26/h1-4,9-10H |
InChI Key |
UHIXUMRTPXHFPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(C(F)(F)F)C(F)(F)F)C(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


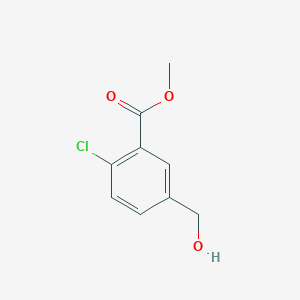



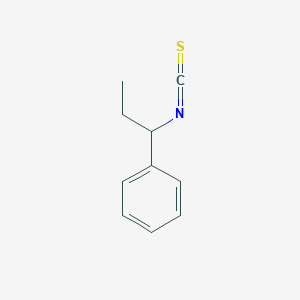
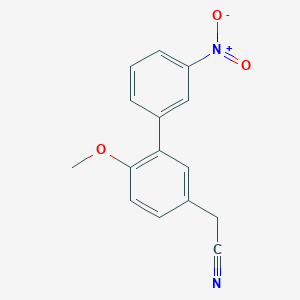

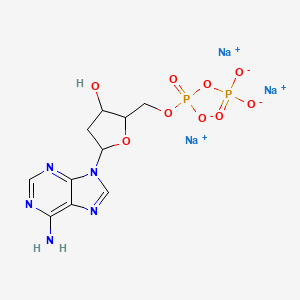

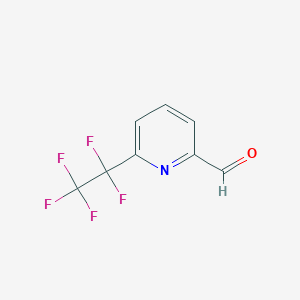
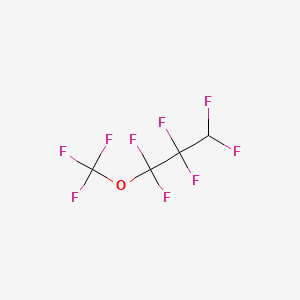
![1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine](/img/structure/B12084310.png)
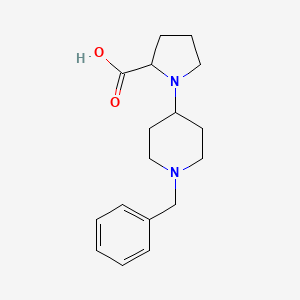
![8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B12084321.png)
